molecular formula C13H17F3N2 B2563649 N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine CAS No. 1096810-82-0

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine

Cat. No.: B2563649
CAS No.: 1096810-82-0
M. Wt: 258.288
InChI Key: IPYGSAWSDUYGCL-UHFFFAOYSA-N
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Description

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is a chemical compound with the molecular formula C13H17F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a piperidine ring substituted with a methyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property can lead to interactions with central nervous system receptors, potentially modulating neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interactions with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-17-10-6-8-18(9-7-10)12-5-3-2-4-11(12)13(14,15)16/h2-5,10,17H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYGSAWSDUYGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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